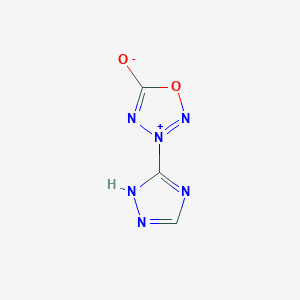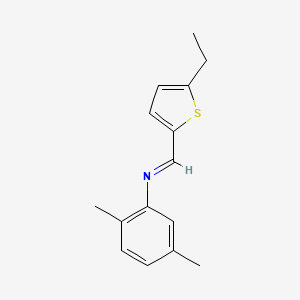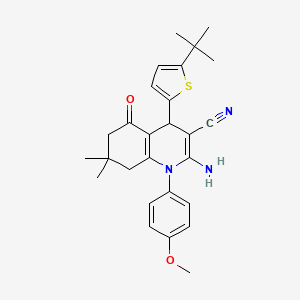
3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate is a heterocyclic compound featuring both triazole and oxatriazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1H-1,2,4-triazole with suitable nitrile oxides, leading to the formation of the oxatriazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole or oxatriazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity is of significant interest. It has been studied for its potential as an antimicrobial agent, given the known bioactivity of triazole derivatives. Research is ongoing to explore its efficacy against various pathogens.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include antifungal, antibacterial, and anticancer activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar reactivity but lacking the oxatriazole ring.
1,2,3-Triazole: Another triazole derivative with different substitution patterns and reactivity.
Oxadiazole: A related heterocycle with an oxygen and nitrogen ring, showing different chemical properties.
Uniqueness
3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate is unique due to the combination of triazole and oxatriazole rings, providing a distinct set of chemical and biological properties
Properties
Molecular Formula |
C3H2N6O2 |
|---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)oxatriazol-3-ium-5-olate |
InChI |
InChI=1S/C3H2N6O2/c10-3-7-9(8-11-3)2-4-1-5-6-2/h1H,(H-,4,5,6,7,8,10) |
InChI Key |
ZHAUZUGVGDLFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)[N+]2=NOC(=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)

![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)
![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)


![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540087.png)
![2-bromo-N-(4-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11540102.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)
![ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11540115.png)
